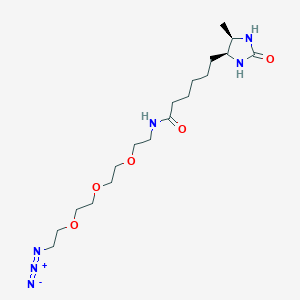

Desthiobiotin-PEG3-Azide

Description

Contextualization of Biotin (B1667282) Analogs in Reversible Affinity-Based Methodologies

The high-affinity interaction between biotin and proteins like avidin (B1170675) and streptavidin has long been a cornerstone of biological research. nih.gov However, the strength of this bond, which is nearly irreversible under physiological conditions, can be a significant drawback in applications requiring the gentle release of captured molecules. nih.govresearchgate.net This has led to the exploration of biotin analogs that exhibit weaker, reversible binding. nih.govresearchgate.net

Desthiobiotin, a sulfur-free analog of biotin, has emerged as a prominent alternative. nih.govsigmaaldrich.com It binds to streptavidin with high specificity but a lower affinity compared to biotin. smolecule.comsigmaaldrich.com This crucial difference allows for the easy dissociation of the desthiobiotin-streptavidin complex under mild conditions, such as through competitive displacement with free biotin. nih.govsigmaaldrich.com This "soft-release" characteristic is highly advantageous for applications like affinity purification, as it preserves the functional integrity of the isolated biomolecules and minimizes the co-purification of endogenous biotinylated molecules. smolecule.comsigmaaldrich.cominterchim.fr

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Strategies

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that have become indispensable in bioconjugation. chempep.comcreativepegworks.com Their widespread use stems from a unique combination of beneficial properties, including high water solubility, biocompatibility, and low immunogenicity. chempep.combroadpharm.com

In the context of bioconjugation, PEG linkers serve as flexible, hydrophilic spacers that connect different molecular entities, such as a targeting molecule and a payload. precisepeg.com This spacer function is critical for several reasons:

Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic molecules to which it is attached. precisepeg.com

Reduced Steric Hindrance: The flexible chain of the PEG linker provides spatial separation between the conjugated molecules, minimizing steric hindrance and allowing each component to function optimally. scbt.com

Enhanced Stability: PEGylation, the process of attaching PEG chains, can protect biomolecules from enzymatic degradation and improve their stability. broadpharm.comprecisepeg.com

Reduced Immunogenicity: The presence of a PEG linker can mask immunogenic epitopes on a molecule, potentially reducing an immune response. precisepeg.com

The ability to use monodisperse PEG linkers, which have a defined and uniform length, allows for precise control over the spacing and properties of the final conjugate. chempep.combroadpharm.com

Fundamental Role of Azide (B81097) Functionality in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group is a cornerstone of this field due to its unique properties. It is small, metabolically stable, and not naturally present in cells, which prevents competing side reactions. wikipedia.orgnih.gov

The azide group's primary role in bioorthogonal chemistry is to serve as a "handle" for selective chemical modification. It can participate in highly specific and efficient ligation reactions, most notably:

Staudinger Ligation: An early bioorthogonal reaction involving the reaction of an azide with a phosphine (B1218219) to form a stable amide bond. nih.govacs.org While effective, it can have slow reaction kinetics. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click chemistry" reaction where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. smolecule.comacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of the click reaction that utilizes a strained cyclooctyne (B158145) to react with the azide. wikipedia.orgmedchemexpress.com This method is particularly useful for applications in living cells where the toxicity of copper is a concern. wikipedia.org

These azide-based reactions have been widely applied for in vivo imaging, metabolic labeling of biomolecules like glycans and proteins, and the construction of complex molecular probes. nih.govmdpi.com

Overview of Desthiobiotin-PEG3-Azide as a Multifunctional Research Tool

This compound synergistically combines the advantages of its three constituent parts, making it a powerful and versatile tool for researchers. The desthiobiotin component allows for the reversible capture and purification of target molecules. smolecule.com The PEG3 linker enhances solubility, provides flexibility, and reduces steric hindrance. scbt.com The terminal azide group enables covalent conjugation to a wide range of alkyne-containing molecules through highly specific and efficient click chemistry reactions. smolecule.commedchemexpress.com

This trifunctional nature makes this compound particularly well-suited for a variety of applications in chemical biology and drug discovery. For example, it can be used in proteolysis targeting chimera (PROTAC) technology, where it can act as a linker to connect a target-binding ligand and an E3 ligase ligand, facilitating the selective degradation of target proteins. medchemexpress.commedchemexpress.com It is also valuable for activity-based protein profiling (ABPP) and for the creation of probes for imaging and interaction studies. smolecule.cominrae.fr

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C18H34N6O5 | smolecule.commedchemexpress.com |

| Molecular Weight | 414.50 g/mol | smolecule.commedchemexpress.com |

| CAS Number | 1951424-99-9 (or 1426828-06-9, 1306615-47-3) | sigmaaldrich.commedchemexpress.comchemicalbook.com |

| Appearance | Paste | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

| Key Functionalities | Desthiobiotin, PEG3 Linker, Azide | smolecule.comscbt.com |

Properties

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQVKRRASYKCEL-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Principles Governing Desthiobiotin Peg3 Azide Reactivity

Bioorthogonal Click Chemistry: Azide-Alkyne Cycloaddition Reactions

The azide (B81097) group (N₃) integrated into the Desthiobiotin-PEG3-Azide molecule is a key functional handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. medchemexpress.com Specifically, the azide participates in cycloaddition reactions with alkynes, forming a stable triazole linkage. researchgate.net This bioorthogonal reaction, meaning it can proceed within a complex biological environment without interfering with native biochemical processes, is central to the utility of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms in Research Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry, renowned for its high reaction rates and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.govrsc.org The reaction is catalyzed by a Cu(I) species, which can be generated in situ from Cu(II) salts with the addition of a reducing agent like sodium ascorbate (B8700270). nih.gov

The mechanism of CuAAC involves several steps. First, the copper(I) ion coordinates with the terminal alkyne to form a copper acetylide intermediate. researchgate.net This intermediate then reacts with the azide, proceeding through a six-membered metallacycle transition state. rsc.org Subsequent ring contraction and protonation yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst for the next cycle.

In research, CuAAC is widely employed for the precise and stable conjugation of biomolecules. For instance, a protein modified with an alkyne can be specifically labeled with this compound. This allows for the subsequent capture and purification of the protein using streptavidin-coated resins. smolecule.com The high efficiency and specificity of CuAAC make it an invaluable tool in proteomics, drug discovery, and diagnostics. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Metal-Free Bioconjugation

While highly efficient, the requirement of a copper catalyst in CuAAC can be a limitation in certain biological applications due to potential cytotoxicity. nih.gov Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which possesses significant ring strain. medchemexpress.commagtech.com.cn

The driving force for SPAAC is the release of this ring strain upon the [3+2] cycloaddition with an azide. This reaction proceeds readily at physiological temperatures and in aqueous environments without the need for a catalyst. magtech.com.cn The bioorthogonality of SPAAC makes it particularly suitable for in vivo labeling and imaging studies, where the introduction of a potentially toxic metal catalyst is undesirable. nih.gov this compound can be effectively used in SPAAC reactions to conjugate with biomolecules that have been functionalized with a strained alkyne. medchemexpress.com

Desthiobiotin-Streptavidin Binding Kinetics and Reversibility

The desthiobiotin component of the molecule is a sulfur-free analog of biotin (B1667282) (Vitamin H). interchim.fr This structural modification is crucial as it significantly alters the binding affinity for streptavidin, a protein with an exceptionally high affinity for biotin. nih.gov

Comparative Affinity of Desthiobiotin for Streptavidin (Kd Analysis)

The interaction between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, characterized by a very low dissociation constant (Kd) in the range of 10⁻¹⁵ M. interchim.frvectorlabs.com This near-irreversible binding is advantageous for many applications but poses a challenge when the recovery of the biotinylated molecule is desired.

Desthiobiotin, lacking the sulfur atom in the thiophane ring, binds to streptavidin with a significantly lower affinity. interchim.frresearchgate.net The dissociation constant for the desthiobiotin-streptavidin interaction is approximately 10⁻¹¹ M. vectorlabs.comresearchgate.netbroadpharm.com This weaker, yet still highly specific, binding allows for the reversible capture of desthiobiotin-labeled molecules. nih.govnih.gov

| Ligand | Dissociation Constant (Kd) with Streptavidin | Reference |

| Biotin | ~10⁻¹⁵ M | interchim.frvectorlabs.combroadpharm.com |

| Desthiobiotin | ~10⁻¹¹ M | vectorlabs.comresearchgate.netbroadpharm.com |

Mechanism of Reversible Elution via Competitive Displacement with Biotin

The key advantage of the reduced binding affinity of desthiobiotin is the ability to elute the desthiobiotin-conjugated molecule from streptavidin under mild conditions. nih.goviba-lifesciences.com This is typically achieved through competitive displacement. fishersci.ie By introducing an excess of free biotin, which has a much higher affinity for the streptavidin binding pocket, the desthiobiotin-labeled molecule is displaced and released. nih.govresearchgate.net

This gentle elution process avoids the harsh, denaturing conditions often required to break the biotin-streptavidin bond, thereby preserving the structural and functional integrity of the purified biomolecule. smolecule.comnih.gov This "soft-release" characteristic is particularly valuable in applications such as the purification of sensitive proteins or protein complexes. broadpharm.com

Influence of PEG3 Spacer on Molecular Interactions and Steric Hindrance

The hydrophilic nature of the PEG spacer enhances the water solubility of the entire this compound molecule and any conjugate it forms. polyethyleneglycolpeg.comchemscene.com This is particularly beneficial when working with biomolecules in aqueous buffers.

Furthermore, the PEG spacer provides a flexible arm that extends the desthiobiotin and azide functionalities away from the conjugated biomolecule. precisepeg.com This spatial separation helps to minimize steric hindrance, allowing for more efficient interaction of both the azide group in click chemistry reactions and the desthiobiotin group with the streptavidin binding pocket. By reducing steric clash, the PEG3 spacer ensures that the individual components of the molecule can function optimally without interfering with each other or the target biomolecule. purepeg.com

Synthetic Strategies and Derivatization of Desthiobiotin Peg3 Azide for Research Applications

Precursor Synthesis and Functional Group Introduction

The synthesis of Desthiobiotin-PEG3-Azide is a multi-step process that involves the preparation of its three key components: the desthiobiotin core, the PEG3 linker, and the terminal azide (B81097) group, followed by their sequential assembly.

Desthiobiotin Synthesis: Desthiobiotin, a sulfur-free analog of biotin (B1667282), serves as the affinity tag. Its synthesis can be achieved through various chemical routes, often starting from commercially available precursors.

PEG Linker and Azide Introduction: The triethylene glycol (PEG3) linker provides a flexible spacer arm. The synthesis of the azide-functionalized PEG linker typically involves the reaction of triethylene glycol with a reagent that introduces the azide group.

Final Assembly: The final step in the synthesis of this compound is the coupling of the desthiobiotin carboxylic acid with the amine-terminated PEG3-azide linker. This is typically achieved through an amide bond formation reaction, often facilitated by a coupling agent such as a carbodiimide. The reaction scheme generally involves the activation of the desthiobiotin carboxyl group to form an active ester, which then reacts with the primary amine of the PEG3-azide to yield the final product.

Conjugation to Alkyne-Modified Biomolecules for Probe Generation

The azide group of this compound enables its covalent attachment to biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne functional group. This conjugation is most commonly achieved through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." Two primary strategies are employed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

The CuAAC reaction involves the use of a copper(I) catalyst to promote the formation of a stable triazole linkage between the terminal azide of this compound and a terminal alkyne on the biomolecule. nih.gov This method is highly efficient and specific, proceeding under mild, biocompatible conditions.

SPAAC, on the other hand, is a copper-free click chemistry approach that utilizes a strained cyclooctyne (B158145) derivative instead of a terminal alkyne. nih.gov The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide, eliminating the need for a potentially cytotoxic copper catalyst and making it particularly suitable for applications in living cells. nih.gov

The efficiency of conjugating this compound to alkyne-modified biomolecules is dependent on several key reaction parameters, particularly for the widely used CuAAC reaction. Careful optimization of these conditions is crucial to maximize the yield and specificity of the desired bioconjugate while minimizing potential side reactions.

Key parameters for optimization include the choice of the copper(I) source and the use of a stabilizing ligand. Common copper sources include copper(II) sulfate (B86663) (CuSO₄) used in conjunction with a reducing agent like sodium ascorbate (B8700270) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate the active Cu(I) species in situ. To prevent copper-mediated damage to biomolecules and to enhance the reaction rate, a chelating ligand such as tris(benzyltriazolylmethyl)amine (TBTA) is often included.

The solvent system also plays a critical role in the reaction's success. A mixture of aqueous buffer and an organic co-solvent, such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), is frequently used to ensure the solubility of all reactants. The pH of the reaction buffer is another important consideration and is typically maintained in the neutral range to ensure the stability of the biomolecules.

The concentrations of the reactants, including the this compound, the alkyne-modified biomolecule, the copper catalyst, and the reducing agent, must be carefully controlled. The reaction time and temperature are also optimized to drive the reaction to completion without causing degradation of the biological sample.

| Parameter | Typical Conditions for CuAAC | Purpose |

| Copper Source | CuSO₄ with a reducing agent (e.g., Sodium Ascorbate, TCEP) | Generates the active Cu(I) catalyst. |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) catalyst and accelerates the reaction. |

| Solvent | Aqueous buffer with organic co-solvent (e.g., THF/H₂O, DMSO) | Ensures solubility of all reactants. |

| pH | Neutral (around 7) | Maintains the integrity of biomolecules. |

| Reactant Concentrations | Micromolar to millimolar range | Optimized for specific applications to ensure efficient conjugation. |

| Time and Temperature | Varies (e.g., 16 hours at room temperature) | Allows the reaction to proceed to completion. researchgate.net |

It is important to be aware of potential side reactions, such as the copper-catalyzed formation of reactive oxygen species, which can lead to oxidative damage of biomolecules. The inclusion of ligands and antioxidants can help to mitigate these unwanted side effects.

This compound serves as a versatile platform for the generation of sophisticated molecular probes through its derivatization with various reporter tags. This allows for the subsequent detection, visualization, and quantification of the labeled biomolecules.

Fluorescent Dyes: For applications in cellular imaging and flow cytometry, this compound can be incorporated into trifunctional probes that also contain a fluorescent dye. For example, a probe containing desthiobiotin, an azide for click chemistry, and a fluorescent dye like TAMRA enables both the enrichment of target biomolecules via the desthiobiotin tag and their visualization through fluorescence. vectorlabs.com This dual-functionality provides a built-in control for each step of the experimental workflow. vectorlabs.com

Isotopically Labeled Tags: In the field of quantitative proteomics, this compound can be synthesized with isotopic labels to create probes for mass spectrometry-based analysis. For instance, isotopically labeled desthiobiotin azide (isoDTB) tags have been developed for the global profiling of protein cysteinomes. nih.govnih.gov These tags, which can be synthesized with heavy isotopes, allow for the relative quantification of labeled peptides from different samples, providing insights into changes in protein modification or abundance. nih.govnih.gov The use of desthiobiotin in these tags facilitates the mild elution of captured peptides, which is advantageous for downstream mass spectrometry analysis. nih.govnih.gov

The general strategy for creating these derivatized probes involves synthesizing a core structure that incorporates the desthiobiotin moiety, the PEG linker, the azide group, and the desired reporter tag. The modular nature of the synthesis allows for the straightforward incorporation of a wide variety of commercially available fluorescent dyes or isotopically enriched precursors.

Applications in Chemical Proteomics Research

Target and Biomarker Identification Using Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex biological systems. nih.govnih.gov Desthiobiotin-PEG3-Azide plays a crucial role in the "click chemistry" version of ABPP (CC-ABPP), which extends the methodology to living cells and organisms. nih.gov

In the CC-ABPP workflow, activity-based probes (ABPs) are designed with a reactive group that covalently modifies the active site of a specific enzyme or enzyme family, and a bioorthogonal handle, typically a terminal alkyne. nih.govnih.gov These alkyne-modified ABPs are often more cell-permeable than their bulky biotinylated counterparts, allowing for the profiling of enzyme activities in their native cellular environment. nih.gov

After the ABP has labeled its target enzymes within the proteome, the cells are lysed. The alkyne-tagged proteins are then conjugated to this compound via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govresearchgate.net This step attaches the desthiobiotin affinity handle to the probe-labeled proteins. The desthiobiotinylated proteins can then be enriched using streptavidin affinity chromatography, separated from the unlabeled proteome, and subsequently identified by mass spectrometry. This approach has been successfully used to profile the activity of various enzyme families, such as serine proteases and bacterial enzymes involved in signaling pathways. researchgate.netresearchgate.net

Table 1: Example of ABPP Workflow for Profiling Aspartate-Modifying Enzymes

| Step | Description | Compound/Technique Used | Purpose |

| 1. Labeling | Bacterial cells are lysed in the presence of an alkyne-functionalized probe. | HA-yne probe | Covalently label active enzymes at specific aspartate sites. |

| 2. Ligation | The alkyne-labeled proteins are conjugated to an azide-containing affinity tag. | This compound (via CuAAC) | Attach a handle for affinity purification. |

| 3. Digestion | The tagged proteins are digested into smaller peptides. | Trypsin | Prepare the sample for mass spectrometry analysis. |

| 4. Enrichment | Peptides containing the desthiobiotin tag are captured. | Streptavidin beads | Isolate the target peptides from the complex mixture. |

| 5. Analysis | The enriched peptides are identified and quantified. | LC-MS/MS | Identify the labeled proteins and their specific modification sites. |

This table is a generalized representation based on the workflow described in a study on Pseudomonas aeruginosa. researchgate.net

This compound is also integral to competitive ABPP methods, such as isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP), for the proteome-wide discovery of binding sites for covalent ligands and fragments. nih.gov This technique is critical for drug discovery, helping to identify the targets of covalent inhibitors and assess their selectivity across the entire proteome.

The workflow involves treating a biological sample (e.g., cell lysate) with a covalent fragment of interest. nih.gov In a parallel control sample, the fragment is omitted. Both samples are then treated with a broad-spectrum, alkyne-tagged probe (e.g., iodoacetamide-alkyne) that reacts with reactive residues like cysteine. nih.govnih.gov If a cysteine residue is engaged by the covalent fragment, it will be unavailable to react with the alkyne probe.

Following this competitive labeling, the proteomes are subjected to click chemistry. The control sample is reacted with a "light" isotopically labeled desthiobiotin-azide tag, while the fragment-treated sample is reacted with a "heavy" isotopic version. nih.govnih.gov The samples are then combined, enriched on streptavidin beads, digested, and analyzed by quantitative mass spectrometry. A high "heavy/light" peptide ratio indicates that the cysteine residue was not engaged by the probe, signifying it as a binding site for the covalent fragment. nih.gov This methodology has enabled the identification of hundreds of ligandable cysteines, including those on proteins previously considered "undruggable," such as transcription factors and scaffolding proteins. nih.gov

Table 2: Research Findings on Cysteine Profiling in S. aureus

| Finding | Value | Significance | Reference |

| Quantified Cysteines in Essential Proteins | 59% | Provides extensive coverage of functionally important residues. | nih.gov |

| Identified Highly Reactive Cysteines | 88 | Highlights residues with high functional potential, making them attractive drug targets. | nih.gov |

| Identified Ligandable Cysteines | 268 | Creates a broad map of the bacterial "ligandable cysteinome" to facilitate the development of new antibiotics. | nih.gov |

Data from a study using isotopically labeled desthiobiotin azide (B81097) (isoDTB) tags for residue-specific profiling in Staphylococcus aureus. nih.gov

Quantitative Proteomic Methodologies

This compound is a cornerstone of many quantitative proteomic workflows due to its dual functionality: the azide group enables covalent attachment to probed biomolecules, and the desthiobiotin group allows for highly specific and efficient enrichment.

A primary application of this compound is the affinity enrichment of alkyne-modified peptides from complex mixtures prior to mass spectrometry analysis. nih.gov After proteins are labeled and digested, the resulting peptide mixture is incubated with this compound. The newly tagged peptides are then captured on streptavidin-functionalized resin.

The use of desthiobiotin is a key advantage over traditional biotin (B1667282). broadpharm.comvectorlabs.com Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but a lower affinity. broadpharm.comvectorlabs.com This allows for the elution of captured peptides under mild conditions, such as incubation with a solution of free biotin or mild acidic conditions with an organic cosolvent. nih.govbroadpharm.comvectorlabs.com This "soft-release" characteristic is beneficial as it minimizes the co-purification of endogenously biotinylated proteins and preserves the integrity of the target peptides, in contrast to the harsh, denaturing conditions often required to elute strongly bound biotinylated peptides. nih.govvectorlabs.com This improved enrichment efficiency and sensitivity are crucial for detecting low-abundance peptides. nih.gov

Table 3: Comparison of Biotin and Desthiobiotin for Affinity Purification

| Feature | Biotin | Desthiobiotin |

| Binding Affinity (Kd) to Streptavidin | ~10⁻¹⁵ M | ~10⁻¹¹ M |

| Binding Interaction | Nearly irreversible | Strong, but reversible |

| Elution Conditions | Harsh, denaturing (e.g., low pH, high temperature, boiling in SDS) | Mild (e.g., competitive displacement with free biotin, acidic conditions with acetonitrile) |

| Advantage | Extremely strong capture | Gentle elution preserves peptide/protein integrity and reduces background. |

Binding affinity data sourced from multiple references. broadpharm.comvectorlabs.com

Following affinity enrichment, the isolated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The peptides are first separated by reverse-phase liquid chromatography (nanoLC) and then electrosprayed into the mass spectrometer. High-resolution instruments, such as the Orbitrap, are commonly used for these analyses. chemrxiv.orgescholarship.org

A typical data acquisition strategy is Data-Dependent Acquisition (DDA), where the mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge ratio (m/z) of the eluting peptides. chemrxiv.org The most intense ions from the MS1 scan are then sequentially selected for fragmentation (MS2 or MS/MS), generating fragment ion spectra that provide information about the peptide's amino acid sequence. chemrxiv.org Database search algorithms like MSFragger or MaxQuant are used to match these experimental spectra to theoretical spectra from a protein database. researchgate.netchemrxiv.org This allows for the identification of the peptide sequence and, crucially, the precise localization of the site of modification by the original ABP or covalent ligand. chemrxiv.org

This compound is compatible with all major quantitative proteomics strategies. In label-free quantification, the relative abundance of a peptide is determined by comparing its signal intensity across different LC-MS/MS runs. While straightforward, this method can be susceptible to technical variability. nih.gov

Stable isotope tagging methods offer higher precision and are widely used in conjunction with desthiobiotin-based enrichment. mtoz-biolabs.comsilantes.com

Isotopically Labeled Desthiobiotin-Azide Tags: The most direct approach involves synthesizing "light" and "heavy" versions of the desthiobiotin-azide tag itself, for example, by incorporating ¹³C and ¹⁵N atoms. nih.gov In this workflow, control and treated samples are reacted with the light and heavy tags, respectively, after probe labeling. The samples are then combined, and the relative quantification is performed by comparing the intensities of the isotopic peptide pairs in a single MS run. This method minimizes experimental variability by allowing samples to be mixed at an early stage. nih.gov

SILAC (Stable Isotope Labeling by Amino acids in Cell culture): In a SILAC experiment, cells are metabolically labeled by growing them in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine, lysine). creative-proteomics.com Following cell lysis and probe labeling, the light and heavy proteomes are combined, and the enrichment using a single this compound tag is performed on the mixed sample. The ratio of heavy to light peptide signals in the MS analysis reveals changes in target engagement or protein abundance. nih.gov

TMT (Tandem Mass Tags): TMT is an isobaric labeling technique where peptides from different samples (up to 16) are derivatized with chemical tags that have the same nominal mass but produce different reporter ions upon fragmentation in the MS/MS scan. creative-proteomics.com In this workflow, peptides from each sample would be enriched separately using this compound, then labeled with their respective TMT reagents, combined, and analyzed in a single LC-MS/MS experiment, enabling high-throughput comparative analysis. nih.gov

Advanced Proteomic Workflows Utilizing this compound

This compound has emerged as a valuable tool in chemical proteomics, facilitating the development of sophisticated workflows for in-depth protein analysis. Its unique properties, including a cleavable linker and a bioorthogonal azide group, enable researchers to overcome common challenges in proteomic sample preparation and analysis, leading to more comprehensive and reliable data.

Single-Sequence Identification (SSI) Principle for Enhanced Peptide Identification Confidence

A significant challenge in chemical proteomics is the confident identification of probe-modified peptides, as typically only a single modified peptide is generated per reaction, which can lead to ambiguity. researchgate.netchemrxiv.org To address this, the novel Single-Sequence Identification (SSI) principle has been introduced. researchgate.netchemrxiv.org The core concept of SSI is to generate multiple, distinct versions of a single modified peptide sequence within the proteomic identification space. chemrxiv.org This strategy enhances the probability and confidence of peptide identification by providing several unique masses, elution times, and fragmentation patterns for cross-verification. chemrxiv.org

This approach is analogous to the standard proteomics practice of using multiple unique peptides for robust protein identification. chemrxiv.org In the context of this compound, the SSI principle can be implemented by creating multiple tagged versions of the same peptide, thereby increasing the likelihood of its detection and confident identification, especially for low-abundance proteins that yield sparse MS/MS data. chemrxiv.orgchemrxiv.org

Multiplex Tagging with Homologous Biotinyl Azides for Increased Detectability

A practical application of the SSI principle involves multiplex tagging with homologous biotinyl azides that possess varying polyethylene (B3416737) glycol (PEG) linker lengths. researchgate.netchemrxiv.org In this "tagging-triplication" method, a mixture of biotinyl azides, such as Biotin-PEG3-azide, Biotin-PEG4-azide, and Biotin-PEG5-azide, is used in a one-pot reaction to label clickable proteins. chemrxiv.orgchemrxiv.org This creates three distinct versions of each modified peptide, effectively tripling their detectability. chemrxiv.org

The confident identification of peptides carrying at least two of these different tags significantly boosts the reliability of the results. chemrxiv.orgchemrxiv.org Further confidence is gained from the predictable elution time shifts based on the length of the PEG linker and the presence of tag-diagnostic ions in the mass spectra. researchgate.netchemrxiv.orgchemrxiv.org This multiplexed approach is readily compatible with existing chemical proteomics workflows, offering a straightforward method to enhance the robustness of peptide identification. chemrxiv.org

Table 1: Homologous Biotinyl Azides for Multiplex Tagging

| Compound Name | PEG Linker Length |

|---|---|

| Biotin-PEG3-azide | 3 |

| Biotin-PEG4-azide | 4 |

| Biotin-PEG5-azide | 5 |

Optimization of Sample Preparation for High-Throughput Proteomics (e.g., S-Trap™ Integration)

High-throughput proteomics demands rapid and reproducible sample preparation methods. nih.govresearchgate.net A key challenge is the efficient removal of detergents like sodium dodecyl sulfate (B86663) (SDS), which are excellent for protein solubilization but interfere with mass spectrometry. semanticscholar.org Suspension Trapping (S-Trap™) is a sample processing technology that addresses this issue by enabling the use of SDS for comprehensive protein solubilization, including difficult-to-dissolve membrane proteins. mswil.comprotifi.com

Table 2: Comparison of Sample Preparation Methods

| Feature | S-Trap™ | In-solution Digestion | Filter-Aided Sample Preparation (FASP) |

|---|---|---|---|

| Protein Solubilization | High (uses SDS) | Variable | Moderate |

| Contaminant Removal | Efficient | Less efficient | Moderate |

| Reproducibility | High | Low | Moderate |

| Throughput | High | Low | Moderate |

Global Profiling of Specific Proteome Subsets (e.g., Bacterial Cysteinome)

This compound and its analogs are powerful tools for the global profiling of specific proteome subsets, such as the cysteinome, which encompasses all cysteine residues within a proteome. nih.gov Cysteine residues are of particular interest due to their high nucleophilicity and involvement in various biological processes and as targets for covalent inhibitors. nih.govrsc.org

Chemoproteomic approaches using isotopically labeled desthiobiotin azide (isoDTB) tags allow for the proteome-wide identification of binding sites for covalent inhibitors. nih.govresearchgate.net The use of desthiobiotin is advantageous as it binds strongly but reversibly to streptavidin, allowing for the gentle elution of tagged peptides under acidic conditions, which simplifies the workflow and can increase the coverage of identified cysteines. nih.gov

For example, in the study of Staphylococcus aureus, isoDTB tags have been used to quantify a significant portion of all cysteines in essential proteins. nih.gov This approach led to the discovery of numerous highly reactive cysteines, which are often of functional importance, and identified hundreds of cysteines that can be engaged by covalent ligands. nih.gov Such global profiling of the bacterial cysteinome provides a broad map of potential drug targets, facilitating the development of new antibiotics with novel modes of action. nih.gov

Applications in Bioconjugation, Molecular Labeling, and Affinity Capture

Protein Labeling and Functionalization for Biochemical and Structural Studies

The ability to specifically label and functionalize proteins is crucial for understanding their complex roles in biological systems. Desthiobiotin-PEG3-Azide serves as an invaluable reagent for this purpose. Through click chemistry, it can be conjugated to proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. This allows for the attachment of a desthiobiotin tag, which can then be used for detection, isolation, and further functionalization.

In a study focused on identifying protein-protein interactions, researchers utilized a similar desthiobiotin-azide probe to label alkyne-modified proteins in cell lysates. The subsequent affinity purification on streptavidin resin allowed for the isolation of the labeled proteins and their binding partners, which were then identified by mass spectrometry. This approach highlights the utility of desthiobiotin-based probes in mapping complex cellular networks.

| Application Area | Research Finding |

| Proteomic Studies | In a quantitative proteomic study, this compound was used to capture alkyne-labeled proteins from cell lysates. The mild elution conditions allowed for the recovery of protein complexes for mass spectrometry analysis, leading to the identification of numerous protein-protein interactions. unimi.it |

| Enzyme Activity Profiling | Researchers have used alkyne-containing activity-based probes to covalently modify active enzymes. Subsequent labeling with this compound enabled the enrichment and identification of these active enzymes from complex biological samples. |

Nucleic Acid Labeling (e.g., Oligonucleotides, DNA, RNA)

Similar to protein labeling, this compound is employed for the efficient labeling of nucleic acids. Oligonucleotides, DNA, and RNA can be synthesized with or modified to contain alkyne groups. These alkyne-modified nucleic acids can then be readily conjugated with this compound via click chemistry. This strategy is particularly useful for the purification and analysis of specific nucleic acid sequences.

A common application involves the synthesis of an alkyne-modified oligonucleotide primer. After incorporation into a longer DNA or RNA molecule through enzymatic reactions like PCR or in vitro transcription, the entire molecule can be tagged with desthiobiotin. This allows for the specific capture and purification of the newly synthesized nucleic acids. The reversible binding of desthiobiotin is again advantageous, as it allows for the gentle release of the purified nucleic acids without the need for harsh denaturing conditions. genelink.com

| Biomolecule | Labeling Strategy | Reported Yield/Efficiency |

| Oligonucleotides | Post-synthesis conjugation of this compound to an alkyne-modified oligonucleotide. | Final yields for purified and functionalized 95-mer oligonucleotides have been reported to be in the range of 7-16%. nih.gov |

| DNA | Incorporation of alkyne-modified nucleotides during PCR, followed by click reaction with this compound. | High efficiency of labeling allows for robust downstream applications like affinity capture. |

| RNA | In vitro transcription using alkyne-modified NTPs and subsequent labeling with this compound. | Enables efficient purification of newly synthesized RNA molecules. |

Affinity Chromatography and Protein Purification utilizing Reversible Binding

One of the most significant advantages of using a desthiobiotin tag over a traditional biotin (B1667282) tag is the ability to elute captured biomolecules under mild conditions. This "soft-release" is a direct consequence of the lower binding affinity of desthiobiotin for streptavidin compared to the extremely strong interaction between biotin and streptavidin.

The interaction between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, making elution of biotinylated molecules from streptavidin resins difficult without harsh, denaturing conditions. In contrast, the desthiobiotin-streptavidin interaction is readily reversible. broadpharm.comvectorlabs.com Desthiobiotinylated proteins and their interacting partners can be gently eluted from streptavidin affinity columns by competitive displacement with a solution of free biotin. broadpharm.comvectorlabs.com This gentle elution process is crucial for preserving the native conformation of proteins and maintaining delicate protein-protein interactions, which is essential for subsequent functional and structural studies. nih.gov

| Tag | Binding Affinity (Kd) to Streptavidin | Elution Conditions |

| Biotin | ~10⁻¹⁵ M | Harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents) |

| Desthiobiotin | ~10⁻¹¹ M | Mild, non-denaturing conditions (e.g., competitive elution with free biotin) broadpharm.comvectorlabs.com |

Another key benefit of the desthiobiotin-streptavidin system is the reduction of background from endogenously biotinylated proteins. broadpharm.comvectorlabs.com All organisms naturally contain a small number of biotinylated proteins that are involved in crucial metabolic processes. When using biotin-based affinity purification from complex biological samples like cell lysates, these endogenous proteins will also bind tightly to streptavidin and co-purify with the protein of interest. However, because the desthiobiotin interaction is weaker, it is possible to use washing conditions that are stringent enough to remove non-specifically bound proteins while retaining the desthiobiotin-tagged protein. More importantly, during the competitive elution with free biotin, the tightly bound endogenous biotinylated proteins remain bound to the streptavidin resin, while the desthiobiotinylated protein of interest is selectively released. broadpharm.comvectorlabs.com This results in a significantly purer sample.

Development of Advanced Bioconjugated Constructs (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com this compound is utilized as a versatile linker in the synthesis of PROTACs. medchemexpress.com Its azide (B81097) functionality allows for the straightforward connection of a target protein-binding ligand (with an alkyne handle) to an E3 ligase-binding ligand. The PEG3 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The inclusion of the desthiobiotin moiety in the PROTAC linker can also serve as a handle for purification or detection during the development and characterization of these novel therapeutic agents.

Surface Modification and Creation of Complex Biomolecular Architectures

The ability to immobilize biomolecules onto surfaces in a controlled and specific manner is fundamental to the development of biosensors, microarrays, and other bioanalytical devices. This compound can be used to functionalize surfaces that have been pre-coated with alkyne groups. Once the surface is decorated with desthiobiotin, it can be used to capture streptavidin or streptavidin-conjugated biomolecules. This layered approach allows for the creation of complex biomolecular architectures with high specificity and control over the orientation and density of the immobilized molecules.

Applications in Advanced Imaging and Detection Techniques

Fluorescence Microscopy for Target Engagement Detection and Cellular Localization

Fluorescence microscopy is a cornerstone technique in cell biology for visualizing the distribution and interaction of molecules within cells. researchgate.netnih.gov Desthiobiotin-PEG3-Azide serves as a critical linker for attaching fluorescent reporters to specific targets for imaging applications. The process typically involves introducing an alkyne group into a target biomolecule (e.g., a protein or glycan) through metabolic labeling or chemical modification. The azide (B81097) group of this compound then reacts with this alkyne handle via click chemistry, stably labeling the target. jenabioscience.com

Once the target molecule is tagged with desthiobiotin, its cellular localization can be visualized by applying a fluorescently labeled streptavidin conjugate. researchgate.net The high specificity of the desthiobiotin-streptavidin interaction ensures that the fluorescent signal corresponds directly to the location of the target molecule. This approach allows researchers to determine the subcellular distribution of proteins, such as in the nucleus, mitochondria, or cytoplasm, providing insights into their biological functions. researchgate.net

Furthermore, this technique can be adapted to study target engagement. By designing probes that only bind to the active form of an enzyme, researchers can use fluorescence microscopy to visualize where and when a specific enzyme is active within the cell. researchgate.net More advanced applications involve trifunctional probes that incorporate a fluorescent dye, a desthiobiotin tag, and a reactive azide group into a single molecule. vectorlabs.com These probes offer a streamlined workflow for labeling, enrichment, and visualization, allowing for built-in controls at each step of the experiment. vectorlabs.com The ability to track the location and binding events of proteins in living cells is crucial for understanding complex cellular processes and for the development of targeted therapeutics. nih.gov

Immunochemical Detection Methods (e.g., Western Blotting, ELISA)

Immunochemical methods like Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are fundamental for detecting and quantifying specific proteins in complex biological mixtures. This compound facilitates the detection of alkyne-modified proteins in these assays by providing a reliable and specific detection handle.

In a Western Blotting workflow, proteins from a cell lysate are first separated by size using gel electrophoresis and then transferred to a membrane. If a target protein has been pre-labeled with an alkyne group and subsequently reacted with this compound, it can be specifically detected on the membrane. Detection is achieved by incubating the membrane with a streptavidin molecule conjugated to an enzyme, most commonly Horseradish Peroxidase (HRP). jenabioscience.com The streptavidin-HRP binds to the desthiobiotin tag, and upon the addition of a chemiluminescent substrate, a signal is produced that can be captured on film or by a digital imager, indicating the presence and relative amount of the target protein.

Similarly, in an ELISA format, a sample containing the alkyne-labeled and desthiobiotin-tagged protein is immobilized on the surface of a microplate well. A streptavidin-HRP conjugate is then added, which binds to the captured protein. After a washing step to remove unbound conjugate, a chromogenic substrate is introduced. The HRP enzyme catalyzes a color change, and the intensity of the color, measured with a spectrophotometer, is proportional to the amount of the target protein in the sample. The principle is analogous to standard antibody-based detection, but it leverages the high-affinity desthiobiotin-streptavidin interaction as the detection mechanism.

Interactive Table 2: Generalized Workflow for Western Blot Detection Using this compound

| Step | Procedure | Purpose |

|---|---|---|

| 1. Labeling | Introduce an alkyne handle into the target protein and react with this compound. | To attach the desthiobiotin detection tag to the protein of interest. |

| 2. Electrophoresis | Separate proteins from the biological sample by size on an SDS-PAGE gel. | To isolate proteins based on their molecular weight. |

| 3. Transfer | Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. | To immobilize proteins for subsequent probing. |

| 4. Blocking | Incubate the membrane with a blocking buffer (e.g., non-fat milk or BSA). | To prevent non-specific binding of the detection reagent. |

| 5. Probing | Incubate the membrane with a Streptavidin-HRP conjugate. | The streptavidin-HRP binds specifically to the desthiobiotin tag on the target protein. |

| 6. Detection | Add an enhanced chemiluminescence (ECL) substrate. | The HRP enzyme reacts with the substrate to produce light. |

Development of Reporter Systems for Biochemical Assay Development

This compound is instrumental in the development of novel reporter systems and biochemical assays, particularly in the field of chemical proteomics and enzyme profiling. smolecule.com Its utility lies in its ability to link reactive or binding moieties to a capturable tag, enabling the identification and quantification of protein interactions and activities.

A significant application is in the synthesis of activity-based probes (ABPs). researchgate.net ABPs are chemical tools designed to covalently bind to the active sites of specific enzymes. By incorporating an alkyne group into an ABP, it can be reacted with this compound after it has labeled its target enzyme within a complex proteome. The desthiobiotin tag then allows for the selective enrichment of the enzyme-ABP complexes from the cell lysate using streptavidin-coated beads. vectorlabs.com The gentle elution afforded by desthiobiotin ensures that the captured proteins and their binding partners can be recovered for subsequent identification and analysis by mass spectrometry, providing a snapshot of enzyme activity. vectorlabs.combroadpharm.com

This strategy has been advanced through the development of isotopically labeled desthiobiotin azide (isoDTB) tags. nih.gov These tags enable sophisticated, multiplexed chemoproteomic workflows. In one such study, isoDTB tags were used to globally profile the reactivity of cysteine residues in the proteome of Staphylococcus aureus. nih.gov This approach allowed for the identification of 59% of all cysteines in essential proteins and discovered 88 highly reactive cysteines, which are often of functional importance and represent potential drug targets. nih.gov Such reporter systems are powerful tools for discovering new therapeutic targets and understanding the mechanisms of action of covalent inhibitors. nih.gov

Interactive Table 3: Findings from a Chemoproteomic Study Using Desthiobiotin-Azide Tags

| Finding | Value | Significance | Reference |

|---|---|---|---|

| Organism Studied | Staphylococcus aureus | A clinically important bacterial pathogen. | nih.gov |

| Cysteines Quantified | 59% of all cysteines in essential proteins | Provided broad coverage of the functional cysteinome. | nih.gov |

| Highly Reactive Cysteines Discovered | 88 | Correlates with functional importance and druggability. | nih.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Biotin (B1667282) |

| Streptavidin |

| Polyethylene (B3416737) glycol (PEG) |

| Tetramethylrhodamine (TAMRA) |

| Horseradish Peroxidase (HRP) |

| Bovine Serum Albumin (BSA) |

| Iodoacetamide (B48618) alkyne |

| Anisomycin |

| Coumarin |

| Methionine |

Methodological Considerations and Optimization in Desthiobiotin Peg3 Azide Research

Analysis of Reaction Kinetics and Efficiency of Click Chemistry in Complex Biological Mixtures

The CuAAC reaction is known for its favorable kinetics, with second-order rate constants typically ranging from 10 to 100 M⁻¹s⁻¹ in the presence of 20–500 µM Cu(I) nih.gov. However, the effective concentrations of reactants and the catalyst can be influenced by the cellular environment. The presence of endogenous small molecules and high protein concentrations can lead to molecular crowding, potentially affecting the diffusion and accessibility of the reacting partners.

Quantitative analysis of reaction efficiency is often performed using mass spectrometry-based proteomics. By analyzing the ratio of labeled to unlabeled peptides after the click reaction and enrichment, researchers can assess the extent of the reaction. In-gel fluorescence scanning is another common method, where an alkyne-tagged fluorescent reporter is reacted with the azide-modified proteins in the lysate. The intensity of the fluorescent signal provides a semi-quantitative measure of the labeling efficiency nih.gov. Studies have shown that even at low micromolar concentrations of the alkyne probe, detectable labeling can be achieved, which becomes more pronounced with lower total protein concentrations in the reaction mixture nih.gov.

The choice of the copper-chelating ligand is also critical for the reaction kinetics. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are employed to stabilize the Cu(I) oxidation state and accelerate the reaction lumiprobe.com. Research has demonstrated that azides capable of copper-chelation, such as picolyl azides, can exhibit significantly faster reaction rates compared to non-chelating azides, even at reduced copper concentrations nih.gov. While Desthiobiotin-PEG3-Azide is not a picolyl azide (B81097), this highlights the importance of the molecular structure of the azide in influencing reaction kinetics.

Strategies for Minimizing Background Reactivity and Non-Specific Interactions (e.g., Thiotriazole Formation)

A significant challenge in the application of CuAAC in proteomics is the potential for background reactivity and non-specific interactions, which can lead to the identification of false-positive hits. One of the major sources of this background is the formation of thiotriazole adducts nih.govchemrxiv.orgresearchgate.net. This side reaction involves the copper-catalyzed reaction of an alkyne probe, an azide tag (like this compound), and a free thiol group from a cysteine residue on a protein nih.govresearchgate.net. This three-component reaction results in the covalent modification of proteins that were not the intended targets of the alkyne probe, leading to their co-enrichment and misidentification.

Several strategies have been developed to mitigate thiotriazole formation and other non-specific interactions:

Capping of Free Thiols: Pre-treatment of cell lysates with alkylating agents such as iodoacetamide (B48618) (IAA) can block free cysteine thiols, thereby preventing their participation in the thiotriazole side reaction. Studies have shown that this approach leads to a significant reduction in the intensity of background labeling nih.gov.

Addition of Sacrificial Thiols: The introduction of a high concentration of a small molecule thiol, such as glutathione (B108866) or cysteine, into the reaction mixture can outcompete the protein thiols for reaction with the copper-triazole intermediate, thus reducing the formation of protein-thiotriazole adducts nih.gov.

Optimization of Reducing Agent Concentration: The reducing agent used to generate Cu(I) from Cu(II), typically tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or sodium ascorbate (B8700270), plays a crucial role. Research has shown that increasing the concentration of TCEP can diminish thiotriazole formation. In experiments using an alkyne probe added directly to cell lysate, increasing TCEP concentration effectively eliminated background labeling as observed by in-gel fluorescence nih.gov.

Use of Blocking Agents: To reduce non-specific binding of proteins to affinity resins (e.g., streptavidin beads), blocking agents such as bovine serum albumin (BSA) are often included in buffers. Non-ionic detergents can also be used to disrupt non-specific hydrophobic interactions.

| Strategy | Mechanism of Action | Example Implementation | Reference |

|---|---|---|---|

| Capping Free Thiols | Irreversibly blocks cysteine thiols, preventing their participation in thiotriazole formation. | Pre-incubation of cell lysate with iodoacetamide (IAA) before CuAAC reaction. | nih.gov |

| Addition of Sacrificial Thiols | Outcompetes protein thiols for reaction with the reactive intermediate. | Supplementing the CuAAC reaction mixture with glutathione or cysteine. | nih.gov |

| Optimization of Reducing Agent | Higher concentrations of TCEP can reduce the formation of the thiotriazole side-product. | Increasing TCEP concentration in the CuAAC reaction cocktail. | nih.gov |

| Use of Blocking Agents | Reduces non-specific adsorption of proteins to affinity chromatography beads. | Inclusion of Bovine Serum Albumin (BSA) in wash buffers during protein enrichment. | General proteomics knowledge |

Addressing Variability in Tagged Proteins: Implementation of Split-and-Pool Techniques

Biological and technical variability can pose significant challenges in quantitative proteomics. To address this, split-and-pool strategies combined with isotopic labeling have been developed to enable robust and multiplexed analysis. The use of isotopically labeled desthiobiotin azide (isoDTB) tags is a prime example of this approach chemrxiv.orgnih.govresearchgate.net.

In a typical isoDTB workflow, a proteome of interest is divided into two or more samples. For instance, in a competitive profiling experiment, one sample is treated with a covalent inhibitor and the other with a vehicle control (e.g., DMSO). Both samples are then treated with an alkyne probe that reacts with a specific class of amino acid residues. Following this, the samples are subjected to a CuAAC reaction with either a "light" or a "heavy" version of the desthiobiotin-azide tag. These tags are identical in chemical structure but differ in mass due to the incorporation of stable isotopes (e.g., ¹³C and ¹⁵N in glycine (B1666218) residues within the linker) chemrxiv.orgnih.govresearchgate.net.

After the differential labeling, the samples are combined (pooled). This pooling occurs early in the workflow, which helps to minimize sample-to-sample variation during the subsequent steps of protein enrichment, digestion, and mass spectrometry analysis. The desthiobiotin tag allows for the efficient enrichment of the labeled peptides on streptavidin beads. A key advantage of using desthiobiotin over biotin (B1667282) is that the captured peptides can be eluted under mild conditions, which simplifies the protocol and can improve the recovery of labeled peptides chemrxiv.orgnih.govresearchgate.net.

During mass spectrometry analysis, the light and heavy-tagged peptides appear as pairs with a characteristic mass difference. The ratio of the intensities of these peptide pairs provides a precise measure of the relative abundance of the tagged protein in the original samples. This allows for the quantitative assessment of how, for example, an inhibitor affects the labeling of specific proteins across the proteome. This split-and-pool strategy using isotopically labeled desthiobiotin tags significantly enhances the accuracy and throughput of quantitative chemoproteomic studies by controlling for experimental variability chemrxiv.orgnih.govresearchgate.net.

Future Directions and Emerging Research Avenues

Development of Novel Desthiobiotin-PEG3-Azide Derivatives for Specialized Research Applications

The core structure of this compound is being systematically modified to create a new generation of probes with enhanced capabilities for specific research needs. A significant area of development involves the alteration of the polyethylene (B3416737) glycol (PEG) linker. By synthesizing derivatives with varying PEG linker lengths, such as Biotin-PEG4-Azide and Biotin-PEG5-Azide, researchers can fine-tune the spatial properties of the probe. chemrxiv.orgchemrxiv.org This allows for the optimization of probe-target interactions and can influence the elution time and precursor mass of tagged peptides in mass spectrometry-based analyses, thereby improving the confidence of identification. chemrxiv.orgresearchgate.net

Furthermore, the functional azide (B81097) group is being replaced with other reactive moieties to expand the repertoire of bioorthogonal conjugation chemistries available. The development of derivatives like Desthiobiotin-PEG3-Amine and Desthiobiotin-PEG3-acid provides researchers with alternative handles for conjugation to different functional groups on target molecules. broadpharm.com These novel derivatives are crucial for specialized applications, such as the synthesis of activity-based probes (ABPs) designed to target specific enzyme families, like trypsin-like serine proteases. researchgate.net The ability to create a diverse library of such probes is essential for target and biomarker identification, as well as for drug discovery. researchgate.net

Integration with Advanced Multi-Omics Approaches for Holistic Biological System Analysis

The future of biological research lies in the integration of multiple 'omics' disciplines to achieve a comprehensive understanding of cellular processes. This compound is set to play a pivotal role in this integrated approach. While its primary application has been in chemical proteomics for the identification of protein-protein interactions and post-translational modifications, its utility can be extended to multi-omics platforms. For instance, proteins captured using this compound can be subjected to proteomic analysis, while parallel analyses of the transcriptome and metabolome of the same biological system can provide a more complete picture of the cellular response to a particular stimulus or in a disease state.

The streamlined cysteine activity-based protein profiling (SLC-ABPP) method, which utilizes a desthiobiotin-based probe, exemplifies a step towards higher throughput and integration. researchgate.net By improving sample throughput, such methods make it more feasible to conduct large-scale experiments that can be correlated with other omics data. The insights gained from the proteome-wide evaluation of protein interactions can be layered with genomic and transcriptomic data to build more accurate models of cellular networks and pathways.

Exploration in Systems Biology and Biological Pathway Elucidation

This compound is a powerful tool for systems biology, enabling the mapping of complex interaction networks within the cell. By using this reagent in conjunction with photoaffinity labeling (PAL), researchers can identify the direct binding partners of small molecules or drug candidates in a cellular context. acs.org This approach has been successfully used to elucidate the mechanism of action of CFTR correctors by demonstrating their direct interaction with the target protein in live cells. acs.org

The ability to specifically capture and identify proteins that interact with a molecule of interest allows for the detailed elucidation of biological pathways. For example, activity-based protein profiling (ABPP) utilizes probes that covalently bind to the active form of enzymes, which can then be captured using reagents like this compound. researchgate.netnih.gov This technique provides a snapshot of the enzymatic activity within a complex proteome, offering valuable information for understanding signaling cascades and metabolic pathways. The continued application of this compound in these targeted proteomics experiments will be instrumental in unraveling the intricate web of molecular interactions that govern cellular function.

Innovations in High-Throughput Screening and Chemical Probe Design

The demand for more efficient drug discovery and target validation processes is driving innovation in high-throughput screening (HTS) and chemical probe design. This compound is a key component in many modern HTS platforms. Its use in click chemistry reactions allows for the rapid and efficient labeling and isolation of target proteins from complex biological samples. medchemexpress.comprecisepeg.com

The design of novel chemical probes is another area where this compound is making a significant impact. Researchers are developing sophisticated activity-based probes (ABPs) that incorporate a bioorthogonal tag, such as an alkyne, which can then be conjugated to this compound for enrichment and identification. researchgate.netacs.org This modular design allows for the screening of large libraries of compounds for their ability to interact with specific protein targets. The development of streamlined activity-based protein profiling methods promises to significantly increase the throughput of these screens, enabling the profiling of large electrophile libraries against the proteome. chemrxiv.org These advancements are critical for the discovery of new therapeutic agents and for a deeper understanding of their mechanisms of action.

Q & A

Q. What are the key functional groups in Desthiobiotin-PEG3-Azide, and how do they contribute to its utility in bioconjugation?

this compound comprises three functional groups:

- Azide : Enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal "click" reaction for covalent conjugation to alkyne-modified biomolecules (e.g., proteins, nucleic acids) .

- PEG3 spacer : Enhances water solubility, reduces steric hindrance, and improves biocompatibility for cellular and in vivo applications .

- Desthiobiotin : A biotin analog with reversible, low-affinity binding to streptavidin (Kd ~10⁻¹¹ M vs. biotin’s Kd ~10⁻¹⁵ M), enabling gentle elution during affinity purification via competitive displacement with free biotin .

Methodological Tip : For bioconjugation, optimize CuAAC conditions (e.g., 1–5 mM sodium ascorbate, 0.1–1 mM CuSO₄, 1–2 hr reaction time at 25°C) to achieve >90% yield, as validated in probe synthesis experiments .

Q. How is this compound utilized in protein purification workflows?

The desthiobiotin moiety enables reversible binding to streptavidin resin. Key steps include:

Immobilization : Incubate desthiobiotin-tagged proteins with streptavidin-coated resin.

Washing : Use high-salt buffers (e.g., 500 mM NaCl) and detergents (e.g., 0.1% Tween-20) to minimize non-specific binding .

Elution : Apply 2–5 mM free biotin in neutral buffer (pH 7.4) to competitively displace desthiobiotin-bound targets, preserving protein integrity .

Advantage : Reduces co-purification of endogenous biotinylated proteins, which remain tightly bound to streptavidin during elution .

Q. What storage conditions are recommended to maintain this compound stability?

- Storage : Aliquot and store at ≤–20°C in airtight, light-protected vials to prevent degradation. Avoid repeated freeze-thaw cycles .

- Reconstitution : Use anhydrous DMSO or PBS (pH 7.4) for aqueous applications. Prepare working solutions fresh or freeze aliquots for single use .

Advanced Research Questions

Q. How can researchers optimize this compound-based purification to mitigate low-affinity binding challenges?

- Affinity Optimization : Pre-equilibrate streptavidin resin with desthiobiotin (1–10 µM) to block low-affinity sites, reducing non-specific binding .

- Elution Buffer Design : Test incremental biotin concentrations (1–10 mM) and buffer additives (e.g., 10% glycerol for protein stability) to maximize recovery .

- Validation : Use SDS-PAGE and Western blotting with streptavidin-HRP to confirm target purity and assess residual contamination .

Q. What experimental controls are critical when using this compound in live-cell imaging?

- Negative Controls : Include cells treated with alkyne probes alone (no azide) or copper chelators (e.g., BCS) to confirm CuAAC specificity .

- Background Reduction : Pre-block cells with 1% BSA or 5% non-fat milk to minimize non-specific streptavidin binding .

- Validation : Perform mass spectrometry or fluorescence quenching assays to verify conjugate formation and exclude false signals .

Q. How can this compound improve probe design for intracellular protein labeling?

- Cell Permeability : The PEG3 spacer enhances membrane penetration, enabling intracellular tagging. Validate permeability via flow cytometry comparing labeled vs. unlabeled cells .

- Reversibility : Use desthiobiotin’s soft-release properties to recover probes after crosslinking, enabling time-resolved studies of dynamic interactions .

Case Study : In TG2 enzyme labeling, this compound was conjugated to propargylamine-modified probes, achieving 90% yield and enabling intracellular tracking via streptavidin-based detection .

Q. How should researchers address contradictory data in pull-down assays using this compound?

- Scenario : Unexpected bands in Western blots post-purification.

- Troubleshooting :

Q. What are the limitations of this compound in quantitative proteomics?

Q. How does PEG chain length (e.g., PEG3 vs. PEG4) impact this compound performance?

Q. What analytical techniques are recommended to validate this compound conjugates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.